
4-Méthoxy-2,6-diméthylpyrimidine
Vue d'ensemble
Description
4-Methoxy-2,6-dimethylpyrimidine, also known as 4-MDP, is an organic compound of the pyrimidine class. It is a colorless solid that is soluble in polar organic solvents. 4-MDP is a versatile starting material for the synthesis of a variety of heterocyclic compounds. It has been studied for its potential applications in the pharmaceutical, agrochemical, and materials industries.
Applications De Recherche Scientifique
Synthèse chimique
La 4-Méthoxy-2,6-diméthylpyrimidine est utilisée dans divers domaines de la recherche, y compris la synthèse chimique . Elle peut être utilisée comme élément constitutif dans la synthèse de molécules plus complexes.
Science des matériaux
Dans le domaine de la science des matériaux, la this compound peut être utilisée dans le développement de nouveaux matériaux . Ses propriétés peuvent contribuer aux caractéristiques du matériau obtenu.
Chromatographie
La this compound peut être utilisée en chromatographie, une technique de laboratoire pour la séparation d'un mélange . Elle peut être utilisée comme phase stationnaire ou comme composant de la phase mobile.
Recherche analytique
En recherche analytique, la this compound peut être utilisée comme étalon ou réactif . Elle peut aider à l'identification et à la quantification d'autres substances.
Synthèse des pyridines et des pyrimidines
La this compound peut être utilisée dans la synthèse de pyridines et de pyrimidines 2,4,6-triaryl fonctionnalisées . Cette synthèse est réalisée à partir de cétones aromatiques, d'aldéhydes et d'hexaméthyldisilazane (HMDS) disponibles dans le commerce comme source d'azote sous irradiation micro-ondes .
Recherche en sciences de la vie
En recherche en sciences de la vie, la this compound peut être utilisée de diverses manières . Par exemple, elle peut être utilisée dans l'étude de processus biologiques ou comme partie d'un composé pharmaceutique.
Safety and Hazards
Orientations Futures
While specific future directions for 4-Methoxy-2,6-dimethylpyrimidine are not available, pyrimidine derivatives in general have been the subject of ongoing research due to their biological activity . They have potential applications in the development of new antihypertensive medicines , anticancer agents , and high energy density materials .
Mécanisme D'action
Target of Action
4-Methoxy-2,6-dimethylpyrimidine is a pyrimidine derivative . Pyrimidines are known to be biologically active compounds and are an important group of DNA and RNA . The primary targets of 4-Methoxy-2,6-dimethylpyrimidine are likely to be nucleic acids, specifically DNA .
Mode of Action
The compound interacts with its targets through the formation of metal (II) complexes . These complexes have been synthesized and characterized by physico-chemical and different spectral techniques . The synthesized metal (II) complexes have square planar geometry . The metal (II) complexes bind with calf thymus (CT) DNA via groove binding mode .
Biochemical Pathways
It is known that pyrimidine derivatives can interact with dna and rna, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 13817 . The compound is also known to have high GI absorption and is BBB permeant . The compound has a log Kp (skin permeation) of -6.4 cm/s .
Result of Action
It is known that the metal (ii) complexes of the compound have remarkable antimicrobial agents . The CT-DNA cleavage activities of the compound and its complexes have been investigated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-2,6-dimethylpyrimidine. The compound is stored in a sealed, dry environment at room temperature . The compound is shipped at normal temperature . The compound is a liquid in its physical form .
Analyse Biochimique
Biochemical Properties
Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative and the biomolecule it interacts with.
Cellular Effects
Pyrimidine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Methoxy-2,6-dimethylpyrimidine at different dosages in animal models have not been reported. Studies on related pyrimidine derivatives suggest that these compounds can have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Pyrimidine derivatives can be involved in various metabolic pathways, interacting with different enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Pyrimidine derivatives can interact with various transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Pyrimidine derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
4-methoxy-2,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-7(10-3)9-6(2)8-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLOKQVJTMLMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303085 | |
| Record name | 4-Methoxy-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-62-8 | |
| Record name | 4-Methoxy-2,6-dimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14001-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


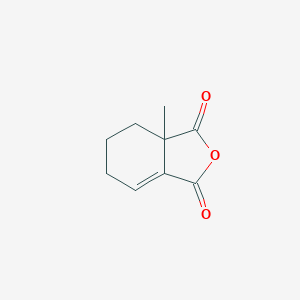


![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
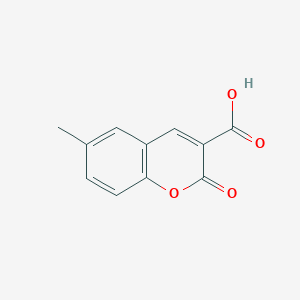
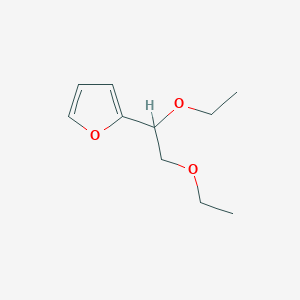
![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)
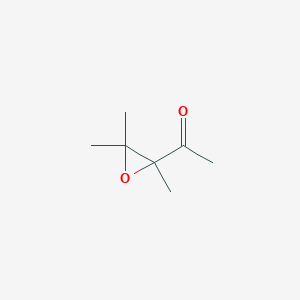
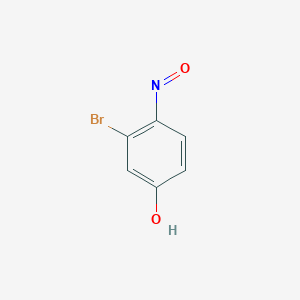
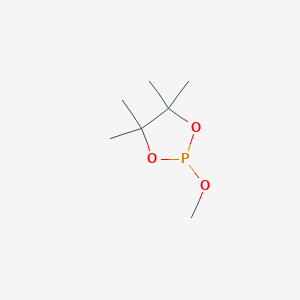
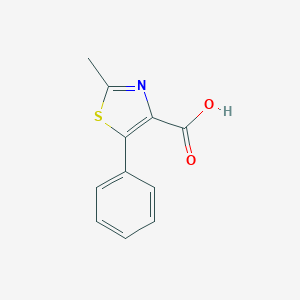

![Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)](/img/structure/B82782.png)

